molecular formula C18H23N3O2 B5312947 N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide

N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide

Cat. No. B5312947
M. Wt: 313.4 g/mol
InChI Key: GOQHYTCOWKPPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide, also known as EMA401, is a chemical compound that has gained attention in the scientific community due to its potential as a treatment for chronic pain. EMA401 is a small molecule that selectively targets the angiotensin II type 2 receptor (AT2R) and has been shown to have analgesic effects in preclinical models.

Mechanism of Action

N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide selectively targets the AT2R, which is found in high levels in the peripheral nervous system. Activation of the AT2R has been shown to reduce pain and inflammation, making it an attractive target for the development of new pain therapies. N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide has been shown to selectively activate the AT2R, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the development of chronic pain. N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide has also been shown to reduce the activity of nociceptive neurons, which are responsible for transmitting pain signals to the brain.

Advantages and Limitations for Lab Experiments

One advantage of N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide is its selectivity for the AT2R, which reduces the risk of off-target effects. N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide. One area of interest is the development of new formulations of N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide that improve its solubility and bioavailability. Another area of interest is the development of combination therapies that target multiple pain pathways. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide in humans.

Synthesis Methods

N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis begins with the reaction of 2-chloroquinoline with N-ethylmorpholine, followed by the addition of ethyl chloroformate to form the intermediate N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxylic acid ethyl ester. The final step involves the reaction of the ethyl ester with ammonia to form N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide.

Scientific Research Applications

N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide has been the subject of numerous preclinical studies aimed at understanding its mechanism of action and potential therapeutic uses. One study found that N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide was effective in reducing pain in a rat model of neuropathic pain, suggesting that it may have potential as a treatment for chronic pain in humans. Another study showed that N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide was able to reduce inflammation and pain in a mouse model of osteoarthritis.

properties

IUPAC Name

N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-2-21(10-9-20-11-13-23-14-12-20)18(22)17-8-7-15-5-3-4-6-16(15)19-17/h3-8H,2,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQHYTCOWKPPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1CCOCC1)C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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